molecular formula C19H15N3O4S3 B12119521 (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione

Cat. No.: B12119521
M. Wt: 445.5 g/mol
InChI Key: ZJNTWTZKDYBZBX-UHFFFAOYSA-N
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Description

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a furan ring, a thiadiazole ring, and a pyrrolidine-2,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiadiazole intermediates, followed by their coupling with the pyrrolidine-2,3-dione core. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Key factors include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the thiadiazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies could focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is of interest for its potential therapeutic properties. Researchers may explore its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent, among other applications.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its incorporation into polymers or other materials could lead to innovative products with enhanced performance.

Mechanism of Action

The mechanism of action of (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • (4E)-4-[furan-2-yl(hydroxy)methylidene]-5-[4-(methylsulfanyl)phenyl]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione can be compared to other compounds with similar structural motifs, such as:
    • Furan derivatives
    • Thiadiazole derivatives
    • Pyrrolidine-2,3-dione derivatives

Uniqueness

What sets this compound apart is its combination of these structural motifs in a single molecule. This unique arrangement can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H15N3O4S3

Molecular Weight

445.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-2-(4-methylsulfanylphenyl)-1-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H15N3O4S3/c1-27-11-7-5-10(6-8-11)14-13(15(23)12-4-3-9-26-12)16(24)17(25)22(14)18-20-21-19(28-2)29-18/h3-9,14,24H,1-2H3

InChI Key

ZJNTWTZKDYBZBX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SC)O)C(=O)C4=CC=CO4

Origin of Product

United States

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